(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
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Overview
Description
(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane): is an organosilicon compound with the molecular formula C12H19Cl3Si2 and a molecular weight of 325.816 g/mol . This compound is characterized by the presence of three chlorine atoms and two trimethylsilyl groups attached to a phenylene ring. It is used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3,5-trichlorophenylmagnesium bromide with trimethylsilyl chloride in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Phenolic or quinone derivatives.
Reduction Products: Partially or fully dechlorinated phenylene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Organosilicon Compounds: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation reactions to attach silicon-containing groups to biomolecules, enhancing their stability and functionality.
Industry:
Mechanism of Action
The mechanism of action of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse chemical transformations .
Comparison with Similar Compounds
(2,3,5,6-Tetrachloro-1,4-phenylene)bis(trimethylsilane): This compound has an additional chlorine atom compared to (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane), making it more reactive in nucleophilic substitution reactions.
1,4-Bis(trimethylsilyl)benzene: This compound lacks chlorine atoms, making it less reactive but more stable under various conditions.
(3,4,5,6-Tetrachloro-1,2-phenylene)bis(trimethylsilane): This compound has a different substitution pattern on the phenylene ring, affecting its reactivity and chemical properties.
Uniqueness: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical synthesis and research applications .
Properties
CAS No. |
20082-69-3 |
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Molecular Formula |
C12H19Cl3Si2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
trimethyl-(2,3,5-trichloro-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C12H19Cl3Si2/c1-16(2,3)9-7-8(13)12(17(4,5)6)11(15)10(9)14/h7H,1-6H3 |
InChI Key |
NMVUAXIUMUBYJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl |
Origin of Product |
United States |
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